N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, a drug, etc.) .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it. This often involves a series of chemical reactions, with specific reagents and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include spectroscopy methods like NMR, IR, UV-Vis, etc., or X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include looking at what reagents it reacts with, what products are formed, the conditions needed for the reaction, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, reactivity with other substances, and more .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-butyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-5-11-22-18(25)14-23-17-10-12-29-19(17)20(26)24(21(23)27)13-15-6-8-16(9-7-15)28-4-2/h6-10,12,17,19H,3-5,11,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVPRMTUAYLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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